molecular formula C29H25BrN4O5S B10957878 6-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(3-ethoxyphenyl)quinoline-4-carboxamide

6-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(3-ethoxyphenyl)quinoline-4-carboxamide

Cat. No.: B10957878
M. Wt: 621.5 g/mol
InChI Key: UZZUCZHOASWGCV-UHFFFAOYSA-N
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Description

6-bromo-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-ethoxyphenyl)-4-quinolinecarboxamide is a complex organic compound that belongs to the class of quinolinecarboxamides. This compound is characterized by the presence of a bromine atom, an isoxazole ring, and a quinoline core, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-ethoxyphenyl)-4-quinolinecarboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and hydroxylamine.

    Quinoline Synthesis: The quinoline core is synthesized via a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Coupling Reactions: The final steps involve coupling the isoxazole and quinoline intermediates through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxides.

    Reduction: Reduction reactions can target the quinoline ring or the sulfonyl group, potentially leading to the formation of amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

6-bromo-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-ethoxyphenyl)-4-quinolinecarboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: It may be used in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-bromo-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-ethoxyphenyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide: Similar structure but lacks the quinoline core.

    2-(3-ethoxyphenyl)-4-quinolinecarboxamide: Similar structure but lacks the bromine atom and isoxazole ring.

Uniqueness

The uniqueness of 6-bromo-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-ethoxyphenyl)-4-quinolinecarboxamide lies in its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H25BrN4O5S

Molecular Weight

621.5 g/mol

IUPAC Name

6-bromo-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-(3-ethoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C29H25BrN4O5S/c1-4-38-22-7-5-6-19(14-22)27-16-25(24-15-20(30)8-13-26(24)32-27)28(35)31-21-9-11-23(12-10-21)40(36,37)34-29-17(2)18(3)33-39-29/h5-16,34H,4H2,1-3H3,(H,31,35)

InChI Key

UZZUCZHOASWGCV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=C(C(=NO5)C)C

Origin of Product

United States

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